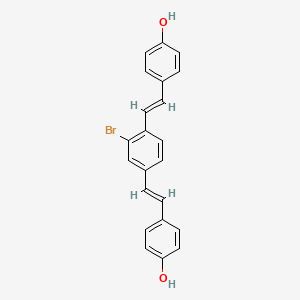

K114

準備方法

合成経路と反応条件

K114の合成には、2,5-ビス-(4-ヒドロキシ)スチリルベンゼンの臭素化が関与します。反応は通常、ジクロロメタンなどの溶媒の存在下、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を必要とします。 反応は制御された条件下で行われ、ベンゼン環上の所望の位置への選択的な臭素化が確保されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、工業グレードの試薬と溶媒が使用され、反応条件は大規模生産に最適化されています。 その後、生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製され、所望の純度レベルが達成されます .

化学反応の分析

pH-Dependent Phenolate Formation

K114 exhibits pH-sensitive fluorescence due to the ionization of its phenolic hydroxyl groups.

Reaction Mechanism:

In aqueous solutions, this compound undergoes deprotonation at basic pH (>9.5), forming a phenolate anion. This transition is accompanied by a red-shift in fluorescence emission (from 450 nm to 520 nm) and enhanced intensity .

Chemical Equation:

Key Findings:

- At pH 7.4 (physiological conditions), this compound remains unionized but forms a phenolate-like species upon binding to cationic amyloid surfaces (e.g., SEVI fibrils) .

- The red-shift to 535 nm in the presence of SEVI fibrils suggests electrostatic stabilization of the phenolate anion by lysine residues .

Table 1: Fluorescence Properties of this compound Under Different Conditions

| Condition | λ<sub>ex</sub> (nm) | λ<sub>em</sub> (nm) | Intensity Change |

|---|---|---|---|

| pH 8.5 (aqueous buffer) | 370 | 450 | Minimal fluorescence |

| pH 10.5 (basic buffer) | 395 | 520 | High fluorescence |

| SEVI fibrils (pH 7.4) | 360 | 535 | 80 nm red-shift |

Binding Interactions with Amyloid Fibrils

This compound binds selectively to β-sheet-rich amyloid structures via electrostatic and hydrogen-bonding interactions .

Reaction Mechanism:

- Electrostatic Interaction: Negatively charged phenolate oxygen atoms interact with cationic lysine residues on fibril surfaces .

- Hydrogen Bonding: Hydroxyl protons of this compound form bonds with electronegative atoms on fibrils .

Key Findings:

- Binding Affinity: EC<sub>50</sub> = 20–30 nM for Aβ(1-40), α-synuclein, and tau fibrils .

- Specificity: No binding to non-cationic fibrils (e.g., insulin or Aβ42 at neutral pH) .

Table 2: Binding Parameters of this compound with Amyloid Targets

Photophysical Reactions Under Light Exposure

This compound exhibits light-induced fluorescence enhancement (LIFE) and spectral blue-shifts when bound to amyloid assemblies .

Reaction Mechanism:

- Photoinduced Electron Transfer (PET): High-intensity laser exposure alters the electronic environment, stabilizing the phenolate anion .

- pH-Dependent Emission: Local pH at amyloid binding pockets governs emission spectra more than bulk solvent pH .

Key Findings:

- LIFE Effect: Permanent fluorescence increase (1.5–2.5x) observed in Alzheimer’s brain sections and silk fibrils .

- Blue-Shift: Emission maxima shift from 535 nm to 510 nm under prolonged irradiation .

Solubility and Preparation

This compound is highly insoluble in aqueous buffers but dissolves in polar aprotic solvents.

Reaction Protocol :

- Stock Solution: Dissolve this compound in DMSO (10–20 mM).

- Working Solution: Dilute in buffer (≤1% DMSO v/v) to prevent aggregation.

Table 3: Solubility and Stability Data

| Solvent | Max Solubility (mg/mL) | Stability |

|---|---|---|

| DMSO | 39.33 | Stable at -20°C |

| Ethanol | 19.66 | 24 hours, 4°C |

Molecular Modeling and Energy Minimization

Computational studies using Molecular Operating Environment (MOE) reveal:

科学的研究の応用

Detection of Amyloid Aggregates

K114 has been extensively used for the detection of amyloid plaques and neurofibrillary tangles in both human and rodent brain tissues. A study demonstrated that modified this compound could label amyloid plaques within minutes, providing high contrast and resolution compared to conventional markers . The dual labeling technique using modified this compound alongside antibodies against hyperphosphorylated tau showed significant colocalization with neurofibrillary tangles, indicating its effectiveness in identifying complex protein aggregates .

Photophysical Studies

Research has highlighted the complex photophysical behavior of this compound when bound to amyloid structures. The dye's fluorescence intensity is influenced by factors such as pH and excitation power. For instance, exposure to high excitation power led to a permanent increase in fluorescence intensity and a spectral blue-shift, which could be exploited for improved detection methods in histological samples . These findings suggest that this compound can serve as a valuable tool for differentiating between various conformations of protein aggregates.

Drug Delivery Systems

This compound's properties have also been explored in drug delivery research. Its ability to bind tightly to amyloid fibrils allows it to be utilized as a tracer in drug delivery systems targeting neurodegenerative diseases. By modifying its chemical structure or binding affinity, researchers aim to enhance the efficacy of therapeutic agents delivered to specific sites within the brain .

Case Studies

作用機序

K114は、アミロイド線維に強く結合することで効果を発揮します。結合は、水素結合や疎水性相互作用などの非共有結合相互作用を通じて起こります。染料は、水性緩衝液中では蛍光がほとんどありませんが、アミロイド線維に結合すると明るく蛍光します。 この蛍光増強により、アミロイド線維形成を定量的にモニタリングすることができます .

類似化合物との比較

K114は、水性緩衝液中の蛍光が最小限で、アミロイド線維に結合すると強く蛍光するという点でユニークです。類似の化合物には以下のようなものがあります。

コンゴレッド: 別のアミロイド特異的染料ですが、蛍光特性が異なります。

チオフラビンTとS: 結合親和性と蛍光特性が異なる、一般的に使用されるアミロイド染料。

This compoundは、アミロイド線維に対する高い特異性と感度により、アミロイド研究と診断における貴重なツールとなっています。

生物活性

K114 is a potent fluorescent probe specifically designed for the detection of amyloid fibrils, particularly those associated with neurodegenerative diseases like Alzheimer's. This article explores the biological activity of this compound, focusing on its photophysical properties, applications in research, and relevant case studies.

Overview of this compound

This compound, also known as (trans-trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, has gained attention for its ability to selectively bind to amyloid fibrils. Its effective concentration (EC50) ranges from 20 to 30 nM , making it a highly sensitive tool for amyloid detection in various biological contexts .

Photophysical Properties

The unique photophysical characteristics of this compound are crucial for its function as a fluorescent probe:

- Fluorescence Behavior : this compound exhibits minimal fluorescence in aqueous solutions but fluoresces brightly when bound to amyloid fibrils. The fluorescence is pH-dependent, with excitation and emission maxima shifting based on the pH level:

This property allows researchers to use this compound in various microscopy techniques, including fluorescence and confocal microscopy.

Applications in Research

This compound has been utilized in several studies focused on amyloid fibril detection:

- Detection of Amyloid Fibrils : this compound's primary application is in the detection of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The probe's ability to differentiate between various protein aggregates enhances its utility in neurobiological research .

- Mechanistic Studies : Research has demonstrated that this compound can be used to study the mechanisms underlying amyloid fibrillogenesis. For instance, LeVine et al. (2005) explored how Aβ(1-40) fibrils induce fluorescence in this compound, providing insights into the interactions between the probe and amyloid structures .

- Complex Photophysical Studies : Stepanchuk et al. (2021) highlighted the complex photophysical properties of this compound, emphasizing its versatility as a fluorescent probe for detecting different types of protein aggregates beyond just amyloids .

Case Study 1: Amyloid Detection in Alzheimer’s Models

In a study published by Stepanchuk et al., this compound was employed to visualize amyloid plaques in transgenic mouse models of Alzheimer’s disease. The researchers reported that this compound effectively labeled amyloid deposits, allowing for detailed imaging and quantification of plaque burden in brain tissues.

Case Study 2: Differentiation of Protein Aggregates

Another significant application involved using this compound to distinguish between various types of protein aggregates, including tau and alpha-synuclein fibrils. This differentiation is crucial for understanding the pathophysiology of different neurodegenerative diseases. The study demonstrated that this compound could selectively bind to these aggregates, providing a reliable method for their identification .

特性

IUPAC Name |

4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPHQQMZTXMEGO-RJTULKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017556 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872201-12-2 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。